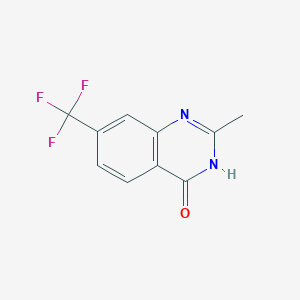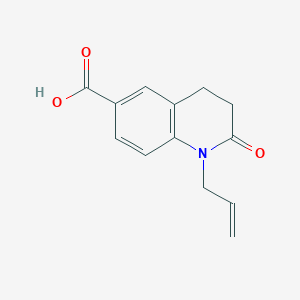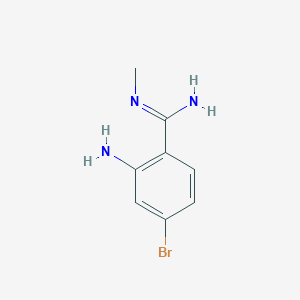![molecular formula C13H15N3O B11878685 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one](/img/structure/B11878685.png)
4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2,3,8-triazaspiro[45]dec-3-en-1-one is a spirocyclic compound characterized by a unique triazaspiro ring system
Métodos De Preparación
The synthesis of 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of a phenyl-substituted hydrazine with a suitable ketone, followed by the formation of the spirocyclic structure through intramolecular reactions. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, such as controlling temperature, pressure, and the use of catalysts .
Análisis De Reacciones Químicas
4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the spirocyclic structure are replaced with other groups.
Aplicaciones Científicas De Investigación
4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its role in modulating biological pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one involves its interaction with specific molecular targets. For instance, it may act on receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one can be compared with other spirocyclic compounds, such as:
DiPOA ([8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic acid): This compound shares a similar triazaspiro structure but differs in its functional groups and specific applications.
2,3,8-Triazaspiro[4.5]dec-3-en-1-one, 4-phenyl-8-(phenylmethyl): Another related compound with variations in the substituents on the spirocyclic ring.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H15N3O |
|---|---|
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
1-phenyl-2,3,8-triazaspiro[4.5]dec-1-en-4-one |
InChI |
InChI=1S/C13H15N3O/c17-12-13(6-8-14-9-7-13)11(15-16-12)10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,16,17) |
Clave InChI |
NSMPHYNXKRALFH-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12C(=NNC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(3-Ethyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11878647.png)
![Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]-](/img/structure/B11878648.png)

![7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11878664.png)
![1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone](/img/structure/B11878680.png)
![1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid](/img/structure/B11878681.png)

